Trimethoprim-d3

Descripción

Propiedades

IUPAC Name |

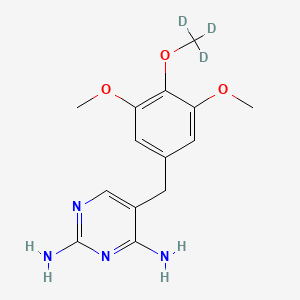

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676181 | |

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189923-38-3 | |

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trimethoprim-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim-d3 is a deuterated analog of the synthetic antibiotic Trimethoprim.[1] In this isotopically labeled form, three hydrogen atoms on the methoxy group at the 4-position of the benzyl ring are replaced by deuterium atoms.[2] This substitution results in a molecule that is chemically and functionally similar to Trimethoprim but with a higher molecular weight. The primary application of this compound is as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantification of Trimethoprim in biological matrices using mass spectrometry.[2][3] Its nearly identical chemical behavior to the unlabeled parent drug, coupled with its distinct mass, makes it an ideal tool for correcting for variations in sample preparation and instrument response.[4]

Trimethoprim itself is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF) in bacteria.[5][6] THF is an essential cofactor in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim effectively halts bacterial growth and replication.[6]

This technical guide provides a comprehensive overview of the chemical properties of this compound, its role as an internal standard in analytical methodologies, and the biochemical pathway it influences.

Comparative Chemical Properties of Trimethoprim and this compound

The key physical and chemical properties of Trimethoprim and its deuterated analog, this compound, are summarized below for direct comparison.

| Property | Trimethoprim | This compound |

| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₅D₃N₄O₃[1][2] |

| Molecular Weight | 290.32 g/mol [5] | 293.34 g/mol [1] |

| Appearance | White to off-white solid[4] | Yellow solid |

| Melting Point | 199-203 °C[7] | Not explicitly available |

| Solubility | Water: 0.4 mg/mL[5] Chloroform: Slightly soluble[7] Methanol: Slightly soluble[7] DMSO: Soluble Acetic Acid: Highly soluble[7] | Water: Not explicitly available Methanol: Slightly Soluble[2] DMSO: Slightly Soluble[2] |

| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[5] | 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine[8] |

| CAS Number | 738-70-5[4] | 1189923-38-3[2] |

Experimental Protocols

Quantification of Trimethoprim in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Trimethoprim in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[9][10]

1. Materials and Reagents:

-

Trimethoprim analytical standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (blank, drug-free)

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethoprim and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Trimethoprim stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 400 µL of methanol (or acetonitrile) to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A, 5% B

-

0.5-2.5 min: Linear gradient to 5% A, 95% B

-

2.5-3.5 min: Hold at 5% A, 95% B

-

3.5-4.0 min: Return to 95% A, 5% B

-

4.0-5.0 min: Column re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

-

This compound: Precursor ion (Q1) m/z 294.1 → Product ion (Q3) m/z 233.1

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Trimethoprim to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the best-fit line.

-

Quantify the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway and Inhibition by Trimethoprim

Trimethoprim exerts its antibacterial effect by targeting the folate synthesis pathway, which is essential for bacterial survival. The key enzyme in this pathway is dihydrofolate reductase (DHFR). The following diagram illustrates this pathway and the mechanism of action of Trimethoprim.

Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of Trimethoprim.

Experimental Workflow for Quantification of Trimethoprim

The following diagram outlines the typical workflow for the quantification of Trimethoprim in a biological sample using this compound as an internal standard.

Caption: Workflow for Trimethoprim quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Trimethoprim. Its stable isotope-labeled nature allows for highly accurate and precise quantification of the parent drug in complex biological matrices. A thorough understanding of its chemical properties, the analytical methods in which it is employed, and the biochemical pathway it helps to investigate is crucial for its effective application in pharmaceutical research and development. The methodologies and data presented in this guide provide a solid foundation for the use of this compound in a laboratory setting.

References

- 1. prepchem.com [prepchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. esschemco.com [esschemco.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of trimethoprim in low-volume human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Trimethoprim-d3 as an Internal Standard: A Technical Guide for Accurate Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of trimethoprim-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy and reliability of analytical data, a critical aspect of drug development and research. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The core of using this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis.[1] The native, unlabeled analyte (trimethoprim) and the deuterated internal standard are chemically identical, exhibiting nearly the same physicochemical properties. This includes their extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1][2]

Because trimethoprim and this compound behave almost identically during the entire analytical process, any sample loss or variation in instrument response will affect both compounds equally.[2] The mass spectrometer, however, can differentiate between the two due to their mass difference. By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical procedure.[2]

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects, which are a common source of error in bioanalysis.[2] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound co-elutes with trimethoprim and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring the integrity of the quantitative data.

Physicochemical Properties of Trimethoprim and this compound

The effectiveness of this compound as an internal standard is rooted in its structural and chemical similarity to trimethoprim.

| Property | Trimethoprim | This compound |

| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₅D₃N₄O₃ |

| Molecular Weight | 290.32 g/mol | 293.34 g/mol |

| Structure | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

The only difference between the two molecules is the substitution of three hydrogen atoms with three deuterium atoms on one of the methoxy groups. This small change in mass is sufficient for differentiation by the mass spectrometer but has a negligible effect on the chemical properties that govern the molecules' behavior during analysis.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma by LC-MS/MS

This section provides a representative experimental protocol for the simultaneous determination of trimethoprim and sulfamethoxazole in human plasma using deuterated internal standards. This method is adapted from validated bioanalytical procedures.[3]

Materials and Reagents

-

Trimethoprim and this compound reference standards

-

Sulfamethoxazole and Sulfamethoxazole-d4 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma, add 50 µL of an internal standard working solution containing this compound and sulfamethoxazole-d4 in methanol.

-

Add 400 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 60 seconds.

-

Centrifuge at 20,800 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent[3]

-

Column: Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size[3]

-

Mobile Phase A: Water with 0.1% formic acid[3]

-

Mobile Phase B: Methanol with 0.1% formic acid[3]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Agilent 6410 Series Triple Quadrupole MS or equivalent[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimethoprim | 291.1 | 230.1 |

| This compound | 294.1 | 233.1 |

| Sulfamethoxazole | 254.0 | 156.0 |

| Sulfamethoxazole-d4 | 258.0 | 160.0 |

Note: The optimal collision energies and other MS parameters should be determined empirically for the specific instrument being used.

Quantitative Performance Data

The following tables summarize typical validation parameters for a bioanalytical method using this compound as an internal standard. The data is compiled from multiple sources to provide a comprehensive overview.[3][4]

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Trimethoprim | Human Plasma | 1 - 2,500 | 1 | > 0.99 |

| Trimethoprim | Medicated Feed | 20 - 750 (mg/kg) | 10.4 (mg/kg) | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Trimethoprim | Human Plasma | Low | < 15 | < 15 | 85 - 115 |

| Mid | < 15 | < 15 | 85 - 115 | ||

| High | < 15 | < 15 | 85 - 115 | ||

| Trimethoprim | Medicated Feed | - | 3.2 - 6.9 | 5.2 - 8.3 | - |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Trimethoprim | Medicated Feed | 90.8 - 104.5 |

Visualizing the Workflow and Concepts

Mechanism of Action as an Internal Standard

Caption: Workflow for quantification using this compound.

Trimethoprim's Antibacterial Signaling Pathway

Caption: Trimethoprim inhibits bacterial DNA synthesis.

Isotope Dilution Logic

Caption: Isotope dilution ensures accurate results.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of trimethoprim in complex biological matrices. Its mechanism of action is based on the robust principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the native analyte allow it to effectively compensate for variations in sample preparation and instrument response. The detailed experimental protocols and performance data presented in this guide underscore the reliability of this approach for researchers, scientists, and drug development professionals who require high-quality bioanalytical data.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability and Storage of Trimethoprim-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethoprim-d3. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document outlines the known stability profile, potential degradation pathways, and detailed experimental methodologies for stability assessment.

Introduction to this compound

This compound is a deuterated analog of Trimethoprim, a synthetic broad-spectrum antibiotic. The deuterium substitution is specifically at one of the methoxy groups (4-methoxy-d3). This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic and metabolic studies of Trimethoprim, enabling precise quantification in biological matrices by mass spectrometry.

Chemically, Trimethoprim is 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF) in bacteria.[1][2] THF is an essential precursor in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim effectively halts bacterial growth.[1][2][3]

Stability and Storage Conditions

The stability of this compound is critical for its use as a reliable internal standard. Proper storage is essential to prevent degradation and maintain its isotopic and chemical purity.

Recommended Storage

Quantitative data from various suppliers indicates specific storage conditions for maintaining the long-term stability of this compound.

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | ≥ 4 years | [4] |

| -20°C | 3 years | [5] | |

| 4°C | 2 years | [5] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |

| -20°C | 1 month | [5] |

Shipping Conditions

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[4]

Degradation Pathways and Kinetics

Trimethoprim can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[6] The primary degradation pathways involve modifications to the pyrimidine ring and the benzyl moiety. While specific quantitative degradation kinetics for this compound are not extensively published, the pathways are expected to be similar to those of non-deuterated Trimethoprim.

The deuterium substitution on the methoxy group may introduce a kinetic isotope effect (KIE), potentially slowing down metabolic or chemical degradation pathways that involve the cleavage of the C-D bond compared to the C-H bond.[3] However, for hydrolytic and photolytic degradation that does not directly involve this bond, the effect is likely to be minimal.

A study on the degradation of Trimethoprim identified at least five degradation products resulting from thermal and photochemical stress.[6] Another study focusing on Fenton oxidation identified three main transformation products.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research and development, a comprehensive stability testing program is crucial. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1A(R2), and can be adapted for this compound.[7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 70°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV or LC-MS method.

-

Data Evaluation: Quantify the remaining this compound and identify and quantify any major degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately measuring the concentration of this compound and separating it from its degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

Chromatographic Conditions (Representative):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate) at a specific ratio and pH.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Stability Data (Representative)

The following table presents representative quantitative data from a hypothetical forced degradation study on this compound, based on the known stability profile of Trimethoprim.

| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 N HCl at 60°C | 24 | 85.2 | 8.1 | 4.5 |

| 0.1 N NaOH at 60°C | 24 | 78.5 | 12.3 | 6.8 |

| 3% H₂O₂ at RT | 24 | 90.1 | 5.7 | 2.9 |

| Thermal (70°C, solid) | 48 | 98.5 | <1 | <1 |

| Photolytic (UV/Vis) | 24 | 82.3 | 9.8 | 5.1 |

Note: This data is illustrative and intended to represent a plausible outcome of a forced degradation study. Actual results may vary.

Visualizations

Trimethoprim Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by Trimethoprim.

Caption: Trimethoprim's inhibition of the bacterial folic acid pathway.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability study for this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability in solid form, storage at -20°C is recommended. When in solution, storage at -80°C is preferable for extended periods. Understanding the potential degradation pathways and employing robust, validated stability-indicating analytical methods are crucial for ensuring the accuracy and reliability of studies utilizing this compound as an internal standard. The provided experimental protocols and visualizations serve as a guide for researchers to design and execute appropriate stability assessments.

References

- 1. cjhp-online.ca [cjhp-online.ca]

- 2. Portico [access.portico.org]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Trimethoprim-d3 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Trimethoprim-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for the accurate quantification of trimethoprim in various biological matrices. This document outlines key technical data from various suppliers, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications, and visual representations of its mechanism of action and analytical workflows.

Introduction to this compound

This compound (5-(3,5-dimethoxy-4-(methoxy-d3)benzyl)pyrimidine-2,4-diamine) is a deuterated analog of trimethoprim, a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR). Its primary application in a research setting is as an internal standard for the quantification of trimethoprim using methods such as gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS. The stable isotope label allows for differentiation from the unlabeled analyte by mass spectrometry, ensuring high accuracy and precision in bioanalytical methods.[1][2][3] The deuteration enhances its stability and allows for more precise tracking in pharmacokinetic studies.[3]

Commercial Suppliers and Product Specifications

A number of commercial suppliers provide this compound for research use. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate easy comparison. It is important to note that this information is subject to change and researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date specifications.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity | Formulation | Solubility | Storage |

| Cayman Chemical | 1189923-38-3 | C₁₄H₁₅D₃N₄O₃ | 293.3 | ≥99% deuterated forms (d₁-d₃) | Solid | DMSO: Slightly Soluble, Methanol: Slightly Soluble | -20°C |

| MedChemExpress | 1189923-38-3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| EvitaChem | 1189923-38-3 | C₁₄H₁₅D₃N₄O₃ | 293.34 | Not Specified | Not Specified | DMSO: Slightly Soluble, Methanol: Slightly Soluble | Not Specified |

| Simson Pharma Limited | 1189923-38-3 | C₁₄H₁₅D₃N₄O₃ | 293.34 | Not Specified | Not Specified | Not Specified | Not Specified |

| ESS Chem Co. | 1189923-38-3 | C₁₄H₁₅D₃N₄O₃ | 293.34 | 99.2% by HPLC; 99% atom D | Yellow Solid | Not Specified | Not Specified |

| CRM LABSTANDARD | 1189923-38-3 | C₁₄H₁₈N₄O₃ | 293.34 | Not Specified | Solution in Methanol (100.00 mg/l or 1000.00 mg/l) | Not Specified | Not Specified |

Mechanism of Action: Inhibition of Bacterial Folate Synthesis

Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis. By blocking this pathway, trimethoprim effectively halts bacterial growth. The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by trimethoprim.

Caption: Bacterial folate synthesis pathway and inhibition by Trimethoprim.

Experimental Protocols for Quantification of Trimethoprim using this compound

The following sections provide detailed methodologies for the analysis of trimethoprim in biological matrices using this compound as an internal standard. These protocols are based on published research and should be adapted and validated for specific experimental conditions.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward technique for plasma and urine samples.

4.1.1. Protein Precipitation for Plasma Samples

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Dilution for Urine Samples

For urine samples, a simple dilution may be sufficient.

-

To 50 µL of urine sample, add 50 µL of this compound internal standard solution.

-

Add 900 µL of the mobile phase starting composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of trimethoprim. These should be optimized for the specific instrument being used.

4.2.1. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

4.2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trimethoprim: Q1: 291.1 m/z -> Q3: 230.1 m/z (quantifier), 123.1 m/z (qualifier)

-

This compound: Q1: 294.1 m/z -> Q3: 233.1 m/z

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for each transition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of trimethoprim in a research setting using this compound as an internal standard.

Caption: A typical experimental workflow for quantifying trimethoprim.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of trimethoprim in biological samples. This guide has provided a comparative overview of commercial suppliers, detailed experimental protocols, and a clear understanding of the underlying mechanism of action and analytical workflow. By utilizing the information presented here, researchers can confidently source and implement this compound in their studies, leading to high-quality and reliable data in the fields of pharmacology, toxicology, and drug development. Researchers should always adhere to the specific guidelines and certificates of analysis provided by their chosen supplier and validate all analytical methods in their own laboratory.

References

Isotopic Purity of Trimethoprim-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Trimethoprim-d3, a deuterated analog of the antibiotic Trimethoprim. This document outlines the significance of isotopic purity in research and drug development, methods for its determination, and its application as an internal standard in quantitative analyses.

Introduction to this compound

Trimethoprim is a bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate in bacteria.[1][2] Tetrahydrofolate is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Trimethoprim exhibits high selectivity for bacterial DHFR over its mammalian counterpart, making it an effective antimicrobial agent.[2]

This compound is a stable isotope-labeled version of Trimethoprim, where three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[2][3] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled Trimethoprim. These characteristics make this compound an ideal internal standard for quantitative analysis of Trimethoprim in biological matrices using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS).[3]

The Critical Role of Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. In an ideal scenario, an internal standard would consist of 100% of the desired deuterated isotopologue (in this case, the d3 form). However, the chemical synthesis of deuterated compounds invariably results in a distribution of isotopologues, including the unlabeled compound (d0) and partially deuterated intermediates (d1, d2).

The presence of the unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte's concentration in the sample. Conversely, the presence of other deuterated species can interfere with the quantification if their mass-to-charge ratios are not sufficiently resolved from the analyte or the primary internal standard isotopologue. Therefore, a high and well-characterized isotopic purity is paramount for a reliable internal standard.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with manufacturers providing a certificate of analysis detailing the isotopic distribution. The data presented below is a representative summary of such information.

| Parameter | Specification | Source |

| Chemical Formula | C₁₄H₁₅D₃N₄O₃ | [2] |

| Molecular Weight | 293.3 g/mol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |

| Typical Isotopic Distribution | ||

| d0 (unlabeled) | < 0.5% | Representative Data |

| d1 | < 1.0% | Representative Data |

| d2 | < 5.0% | Representative Data |

| d3 | > 93.5% | Representative Data |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the use of a deuterated methylating agent to introduce the trideuteromethoxy group. A common strategy is to perform the final methylation step of the Trimethoprim synthesis using iodomethane-d3.

Materials:

-

5-((4-hydroxy-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine (precursor)

-

Iodomethane-d3 (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the precursor, 5-((4-hydroxy-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine, in anhydrous DMF.

-

Add potassium carbonate to the solution to act as a base.

-

Slowly add iodomethane-d3 to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified to remove unreacted starting materials, byproducts, and isotopologues other than the desired d3 form. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Crude this compound dissolved in a suitable solvent (e.g., methanol)

Procedure:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved crude this compound onto the column.

-

Run a linear gradient of mobile phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the main peak, which represents this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Verify the purity of the final product using analytical HPLC.

Determination of Isotopic Purity by LC-HRMS

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the definitive method for determining the isotopic purity of labeled compounds.

Instrumentation and Reagents:

-

UHPLC system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Purified this compound standard

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 1 µg/mL in methanol/water).

-

Set up the LC method with a suitable gradient to achieve good chromatographic separation of Trimethoprim from any potential impurities.

-

Configure the HRMS instrument to acquire data in positive ion mode with high resolution (>60,000 FWHM).

-

Set the scan range to include the m/z values of all expected isotopologues of Trimethoprim ([M+H]⁺ for d0 ≈ 291.14, d1 ≈ 292.15, d2 ≈ 293.15, d3 ≈ 294.16).

-

Inject the sample and acquire the data.

-

Process the data to obtain the high-resolution mass spectrum of the this compound peak.

-

Extract the ion chromatograms for each isotopologue (d0, d1, d2, and d3) with a narrow mass tolerance (e.g., ± 5 ppm).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizations

Bacterial Folic Acid Synthesis Pathway and Trimethoprim's Mechanism of Action

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship of Isotopic Purity to Assay Accuracy

Caption: Impact of isotopic purity on the accuracy of quantitative assays.

Conclusion

The isotopic purity of this compound is a cornerstone of its utility as an internal standard in high-precision bioanalytical assays. A thorough understanding and characterization of its isotopic distribution are essential for ensuring the accuracy and reliability of pharmacokinetic, metabolic, and other quantitative studies involving Trimethoprim. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize and assess the quality of this compound in their work. The use of high-purity, well-characterized deuterated standards is indispensable for generating robust and defensible scientific data.

References

The Role of Trimethoprim-d3 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is the cornerstone of PK studies. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[1] Trimethoprim-d3, a deuterated analog of the antibiotic trimethoprim, serves as an exemplary internal standard for pharmacokinetic studies, ensuring robust and reliable data. This technical guide provides an in-depth overview of the applications of this compound in this critical research area.

Core Application: An Ideal Internal Standard for Bioanalysis

The primary application of this compound in pharmacokinetic studies is its use as an internal standard (IS) for the quantification of trimethoprim in biological samples such as plasma, serum, and urine.[2][3] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Deuterium-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

-

Similar Physicochemical Properties: The substitution of hydrogen with deuterium atoms results in a negligible change in the physicochemical properties of the molecule. Consequently, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled trimethoprim.

-

Co-elution with Analyte: this compound co-elutes with trimethoprim during liquid chromatography, which is a crucial characteristic for an internal standard to effectively compensate for matrix effects and variations in instrument response.

-

Mass Differentiation: Despite their similar chemical behavior, this compound is easily distinguished from the unlabeled trimethoprim by a mass spectrometer due to the mass difference of the deuterium isotopes. This allows for simultaneous detection and quantification of both compounds.

-

Enhanced Accuracy and Precision: By compensating for variability in sample preparation and instrument analysis, this compound significantly improves the accuracy and precision of the quantitative results.[1]

Pharmacokinetics of Trimethoprim: The Basis for this compound's Utility

The pharmacokinetic properties of this compound are expected to be virtually identical to those of unlabeled trimethoprim. Therefore, understanding the ADME of trimethoprim is essential for designing and interpreting pharmacokinetic studies that utilize its deuterated analog.

Trimethoprim is well-absorbed orally, with a bioavailability of approximately 97.5% to 101.8% in non-critically ill AIDS patients.[4] It distributes extensively into various tissues and fluids.[1][5][6] Metabolism of trimethoprim is relatively limited, with about 10-20% of a dose being metabolized in the liver.[5] The primary route of elimination is through the kidneys, with 50% to 60% of an oral dose excreted unchanged in the urine within 24 hours.[5] The elimination half-life of trimethoprim ranges from 8 to 11 hours in healthy adults.[4][5]

Key Pharmacokinetic Parameters of Trimethoprim

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~97-102% | [4] |

| Time to Peak Concentration (Tmax) | 1 - 4 hours | [5][7] |

| Elimination Half-life (t½) | 8 - 11 hours | [4][5] |

| Volume of Distribution (Vd) | 1.5 - 1.6 L/kg | [4] |

| Protein Binding | ~44% | [5] |

| Primary Route of Excretion | Renal (50-60% as unchanged drug) | [5] |

Experimental Protocols for Bioanalysis Using this compound

The following sections detail typical experimental methodologies for the quantification of trimethoprim in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting trimethoprim from plasma or serum samples.

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of this compound working solution (at a known concentration) to each sample, except for the blank matrix samples.

-

Precipitation: Add a precipitating agent, typically acetonitrile or methanol (e.g., 3 volumes of the sample volume), to each tube.

-

Vortexing: Vortex the samples vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of LC-MS/MS conditions. Actual parameters may need to be optimized for specific instruments and applications.

Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Multiple Reaction Monitoring (MRM) Transitions | Trimethoprim: e.g., m/z 291.1 → 230.1This compound: e.g., m/z 294.1 → 233.1 |

| Capillary Voltage | 3.0 - 4.0 kV |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 30 - 50 psi |

Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The ratio of the response in the presence of matrix to the response in the absence of matrix should be consistent. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Concentration of the analyte should be within ±15% of the initial concentration. |

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes representative validation data for the quantification of trimethoprim using a deuterated internal standard.

| Parameter | Trimethoprim | Reference |

| Linearity Range (Plasma) | 100 - 50,000 ng/mL | [8] |

| Linearity Range (Urine) | 500 - 250,000 ng/mL | [8] |

| Intra-day Precision (CV%) | < 10% | [2] |

| Inter-day Precision (CV%) | < 10% | [2] |

| Accuracy (% Bias) | Within ±10% | [2] |

| Recovery | 88.6% - 106% | [2] |

Visualizations: Workflows and Pathways

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow for trimethoprim quantification using this compound.

Trimethoprim ADME Pathway

Caption: Expected ADME pathway of Trimethoprim and this compound.

Conclusion

This compound is an indispensable tool in modern pharmacokinetic research. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data, which is fundamental for the successful development of new pharmaceutical agents. The detailed methodologies and established principles outlined in this guide provide a solid foundation for researchers and scientists to effectively employ this compound in their pharmacokinetic studies, ultimately contributing to a more comprehensive understanding of drug disposition and action.

References

- 1. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to Trimethoprim-d3 in the Environmental Analysis of Antibiotics

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Trimethoprim-d3 as an internal standard for the quantitative analysis of the antibiotic Trimethoprim in environmental matrices. The increasing concern over antibiotic pollution necessitates robust and reliable analytical methodologies to monitor the presence and fate of these compounds in the environment. This document outlines detailed experimental protocols, presents a summary of quantitative data from various studies, and offers visual representations of the analytical workflows.

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic frequently used in human and veterinary medicine, often in combination with sulfamethoxazole.[1] Its widespread use and incomplete removal during wastewater treatment processes lead to its release into the environment, where it can contribute to the development of antibiotic resistance.[2][3] Accurate quantification of Trimethoprim in complex environmental samples such as wastewater, river water, and soil is crucial for environmental risk assessment and for understanding its environmental fate.[4]

The stable isotope-labeled compound, this compound, is the preferred internal standard for the quantification of Trimethoprim by mass spectrometry-based methods.[1] Its chemical and physical properties are nearly identical to that of the native Trimethoprim, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. This guidance document details the established analytical workflows for the use of this compound in environmental monitoring.

Analytical Methodology: A Step-by-Step Approach

The most widely accepted and robust method for the analysis of Trimethoprim in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations of Trimethoprim typically found in the environment.[2][5] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the pre-concentration of Trimethoprim and the removal of interfering matrix components from environmental water and soil samples.[2][3][4][6]

2.1.1. Water Samples (Wastewater, River Water)

A common procedure for the extraction of Trimethoprim from aqueous samples is as follows:

-

Sample Filtration: Water samples are first filtered to remove suspended solids. For instance, a Whatman GF/F 0.7 μm filter can be used.[7]

-

pH Adjustment and Spiking: The pH of the filtered water sample is adjusted. For example, acidification to pH 3 with formic acid or hydrochloric acid is a common practice.[6][8] Subsequently, a known amount of this compound internal standard is added to the sample.

-

SPE Cartridge Conditioning: A hydrophilic-lipophilic balanced (HLB) SPE cartridge is typically used.[2][7] The cartridge is conditioned sequentially with a solvent like methanol followed by ultrapure water.[7][9]

-

Sample Loading: The prepared water sample is passed through the conditioned SPE cartridge under vacuum at a controlled flow rate.[7]

-

Cartridge Washing: The cartridge is washed with ultrapure water to remove any remaining interfering substances.

-

Elution: The retained Trimethoprim and this compound are eluted from the cartridge using a suitable organic solvent, such as methanol or a mixture of acetonitrile and methanol.[2][8]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[8]

2.1.2. Soil and Sediment Samples

The extraction of Trimethoprim from solid matrices like soil and sediment requires an initial solvent extraction step:

-

Solvent Extraction: The soil or sediment sample is extracted with an organic solvent. Methanol or a mixture of acetonitrile and a buffer solution are commonly used.[3][10] Techniques such as shaking or microwave-assisted extraction can be employed to improve extraction efficiency.[7][10]

-

Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered to remove particulate matter.

-

SPE Cleanup: The filtered extract is then subjected to a solid-phase extraction cleanup procedure similar to that described for water samples to further remove interferences.

Liquid Chromatography (LC) Separation

The separation of Trimethoprim from other co-extracted compounds is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

-

Column: A C18 analytical column is commonly used for the separation.[7][11]

-

Mobile Phase: The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7][12]

-

Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.2 to 0.6 mL/min.[7][9]

-

Injection Volume: A small volume of the reconstituted sample extract (e.g., 2 to 20 µL) is injected into the LC system.[7][9]

Mass Spectrometry (MS) Detection

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Trimethoprim and this compound.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Trimethoprim.[1]

-

Multiple Reaction Monitoring (MRM): The analysis is performed in MRM mode, where specific precursor-to-product ion transitions for both Trimethoprim and this compound are monitored. This provides a high degree of selectivity and sensitivity.

-

Trimethoprim: The protonated molecular ion [M+H]⁺ at m/z 291 is typically selected as the precursor ion. Common product ions for confirmation and quantification include m/z 230, 261, and 123.

-

This compound: The protonated molecular ion [M+H]⁺ at m/z 294 is used as the precursor ion. The product ions will be shifted by 3 Da compared to the native Trimethoprim.

-

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Trimethoprim in various environmental matrices, as reported in the scientific literature.

Table 1: Method Detection and Quantification Limits for Trimethoprim in Environmental Samples

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| River Water | LC-MS/MS | 8.0–60 pg/L | - | [2] |

| Wastewater (Effluent) | LC-MS/MS | 16–120 pg/L | - | [2] |

| Wastewater (Influent) | LC-MS/MS | 20–200 pg/L | - | [2] |

| Wastewater | LC-MS/MS | - | 4.7–15 ng/L (influent), 0.86–6.1 ng/L (effluent) | [13] |

| River Water | UPLC-MS/MS | - | 0.017 ng/L | [7] |

| Wastewater | UPLC-MS/MS | - | 0.044 ng/L | [7] |

| River Sediment | UPLC-MS/MS | - | 0.008 ng/g | [7] |

| Marine Sediment | LC-APCI-MS | 0.9 µg/kg | - | [10] |

| Soil | HPLC | 0.015 µM | 0.05 µM | [11] |

| Hospital Wastewater | SPE-LC-MS | 0.1−0.5 µg L-1 | - | [9] |

Table 2: Recovery Rates for Trimethoprim in Environmental Samples

| Matrix | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Various Water Matrices | Not Specified | 49 - 133 | 1 - 18 | [2] |

| Various Water Matrices | Not Specified | 62 - 102 | - | [2] |

| Spiked Water | HLB | 108.7 ± 23.7 | - | [2] |

| Manure | Aminopropyl | 79.0 | - | [3] |

| Stream Water | Not Specified | 89 - 97 | ≤12 | [5] |

| Medicated Feed | Not Specified | 90.8 - 104.5 | 3.2 - 6.9 (repeatability), 5.2 - 8.3 (reproducibility) | [12] |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of Trimethoprim in environmental samples.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. An Environmental Risk Assessment for Human-Use Trimethoprim in European Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Trimethoprim in Biological Matrices using Trimethoprim-d3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative analysis of Trimethoprim in common biological matrices, such as plasma and urine. The methodologies described herein utilize Trimethoprim-d3 as a stable, isotopically labeled internal standard to ensure accuracy and precision. Three robust sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common platform for bioanalytical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible workflow for pharmacokinetic and other related studies.

Introduction

Trimethoprim is a widely used antibiotic that acts by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[3] Accurate quantification of Trimethoprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note details validated sample preparation protocols to ensure high recovery, minimal matrix interference, and consistent results.

Experimental Workflow

The overall experimental workflow for the analysis of Trimethoprim in biological samples is depicted below. The process begins with sample collection, followed by the addition of the internal standard, sample extraction using one of the described methods, and finally, analysis by LC-MS/MS.

Figure 1: General workflow for Trimethoprim analysis.

Materials and Reagents

-

Trimethoprim and this compound standards

-

Trichloroacetic Acid (TCA)

-

Ammonium Bicarbonate

-

Ethyl Acetate

-

Deionized Water

-

Control human plasma and urine[1]

Experimental Protocols

Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and suitable for high-throughput screening.

Protocol:

-

Pipette 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.[5]

-

Add an appropriate amount of this compound internal standard solution.

-

Add 800 µL of cold acetonitrile containing 1% formic acid as the precipitation solvent.[5]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[5]

-

Sonicate for 5 minutes to facilitate complete protein precipitation.[5]

-

Centrifuge at 4200 rpm for 5 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase.

Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a cleaner extract compared to PPT, reducing matrix effects.

Protocol:

-

Sample Pre-treatment:

-

Plasma: To 1 mL of plasma, add 1 mL of 2 mol/L sodium hydroxide.[7]

-

Urine: Urine samples can often be directly loaded after dilution with an appropriate buffer.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

-

Elution:

-

Elute the Trimethoprim and this compound with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples

LLE is a classic extraction technique that offers good recovery and clean extracts.

Protocol:

-

Pipette 1 mL of the biological sample (plasma or urine) into a glass tube.

-

Add the internal standard, this compound.

-

Add 5 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for Trimethoprim analysis using the described sample preparation methods.

Table 1: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Recovery (%) | ~80%[5][6] | >82%[8] | >83%[9] |

| Matrix Effect | Moderate | Low | Low to Moderate |

Table 2: Linearity and Limits of Quantification (LOQ)

| Biological Matrix | Method | Linearity Range (ng/mL) | LOQ (ng/mL) |

| Human Plasma | PPT & SPE | 20 - 5000 µg/L (equivalent to ng/mL)[5] | 11.8 µg/L (equivalent to ng/mL)[5][6] |

| Human Plasma | SPE | 50 - 100,000 | 50 |

| Dried Plasma Spots | Methanol Extraction | 100 - 50,000[1] | 100[1] |

| Dried Urine Spots | Methanol Extraction | 500 - 250,000[1] | 500[1] |

Signaling Pathway Diagram

While Trimethoprim's mechanism of action does not involve a classical signaling pathway, its inhibitory effect on the bacterial folic acid synthesis pathway can be visualized.

Figure 2: Trimethoprim's mechanism of action.

Conclusion

The sample preparation methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of Trimethoprim in biological matrices. The selection of the most appropriate method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and the complexity of the sample matrix. The use of this compound as an internal standard is strongly recommended to ensure the highest quality data.

References

- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. login.medscape.com [login.medscape.com]

- 5. ojs.hust.edu.vn [ojs.hust.edu.vn]

- 6. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]

- 7. researchgate.net [researchgate.net]

- 8. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Trimethoprim in Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and ultimately bacterial DNA.[1][2] It is frequently prescribed, often in combination with sulfamethoxazole, for the treatment of various bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[3] Monitoring the plasma concentration of Trimethoprim is essential for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. This application note details a robust and sensitive method for the quantitative analysis of Trimethoprim in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trimethoprim-d3 as the internal standard.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of Trimethoprim in a complex biological matrix like plasma. A deuterated internal standard, this compound, is employed to compensate for variations in sample preparation and instrument response.[1][2] Plasma samples are prepared using a straightforward protein precipitation method to remove proteins and other interferences. The supernatant is then injected into the LC-MS/MS system. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

Materials and Methods

Chemicals and Reagents

-

Trimethoprim reference standard (USP grade)[4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 3.5 µm particle size[5]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of Trimethoprim and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Trimethoprim primary stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of Trimethoprim and this compound.

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 2.5 min | 5% to 95% B |

| 2.5 - 3.5 min | 95% B |

| 3.5 - 3.6 min | 95% to 5% B |

| 3.6 - 5.0 min | 5% B |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| SRM Transitions | |

| Trimethoprim | m/z 291.1 → 230.1 |

| This compound | m/z 294.1 → 233.1 |

Method Validation

The method was validated according to the FDA and ICH bioanalytical method validation guidelines. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 10 to 1000 ng/mL for Trimethoprim in plasma, with a correlation coefficient (r²) of >0.99.[5]

-

Accuracy and Precision: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15%.[5][6]

-

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Trimethoprim and the internal standard.

-

Recovery: The extraction recovery of Trimethoprim from plasma was consistent and reproducible across the QC levels, typically >85%.[6]

-

Matrix Effect: No significant ion suppression or enhancement was observed, indicating minimal matrix effect.

-

Stability: Trimethoprim was found to be stable in plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Results

The following table summarizes the quantitative data obtained from the method validation.

| Parameter | Result |

| Linear Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Intra-day Accuracy (%RE) | -5.2% to 6.8% |

| Inter-day Accuracy (%RE) | -7.1% to 4.5% |

| Mean Extraction Recovery | 91.5% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Trimethoprim in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of Trimethoprim in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple protein precipitation protocol allows for high-throughput sample analysis, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 甲氧苄啶 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Trimethoprim in Human Urine using Trimethoprim-d3 Internal Standard by LC-MS/MS

Abstract